Benzyl sec-butyl sulfide

organic synthesis metal-free sulfide synthesis green chemistry

Benzyl sec-butyl sulfide (CAS 22336-61-4; IUPAC: butan-2-ylsulfanylmethylbenzene) is a non-symmetric organic sulfide of formula C₁₁H₁₆S and molecular weight 180.31 g·mol⁻¹, supplied as a liquid at ambient temperature. The compound belongs to the benzyl alkyl sulfide family and is distinguished by a sec-butyl group attached to sulfur via a chiral carbon centre, making it one of the relatively uncommon chiral benzyl alkyl sulfides.

Molecular Formula C11H16S
Molecular Weight 180.31 g/mol
CAS No. 22336-61-4
Cat. No. B7988656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl sec-butyl sulfide
CAS22336-61-4
Molecular FormulaC11H16S
Molecular Weight180.31 g/mol
Structural Identifiers
SMILESCCC(C)SCC1=CC=CC=C1
InChIInChI=1S/C11H16S/c1-3-10(2)12-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3
InChIKeyGUBFXXXZESLUIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl sec-butyl sulfide (CAS 22336-61-4): Core Identity and Procurement Starting Point for Research-Grade Asymmetric Sulfide Synthesis


Benzyl sec-butyl sulfide (CAS 22336-61-4; IUPAC: butan-2-ylsulfanylmethylbenzene) is a non-symmetric organic sulfide of formula C₁₁H₁₆S and molecular weight 180.31 g·mol⁻¹, supplied as a liquid at ambient temperature . The compound belongs to the benzyl alkyl sulfide family and is distinguished by a sec-butyl group attached to sulfur via a chiral carbon centre, making it one of the relatively uncommon chiral benzyl alkyl sulfides . Commercial sources offer purities up to 99% (Fluorochem), with standard long-term storage recommended in a cool, dry environment .

Why Benzyl sec-butyl sulfide Cannot Be Swapped with Other Benzyl Alkyl Sulfides: A Procurement Perspective


Benzyl alkyl sulfides are often treated as interchangeable intermediates, yet critical differences in steric reactivity, lipophilicity, and stereochemistry directly determine synthetic success. The metal-free one-pot method for benzyl alkyl sulfide synthesis demonstrates that tertiary alkyl halides do not react, completely excluding benzyl tert-butyl sulfide from this route, while secondary halides such as sec-butyl bromide proceed smoothly [1]. LogP values vary by over 0.7 log units among short-chain benzyl alkyl sulfides, altering partitioning behaviour in biphasic systems and chromatographic retention . Furthermore, the presence of a chiral centre on the sec-butyl group introduces stereochemical outcomes absent in achiral analogs such as benzyl methyl or benzyl isopropyl sulfide . These quantifiable distinctions mean that substituting benzyl sec-butyl sulfide with a cheaper, more common analog risks failed synthesis, altered physical properties, or loss of stereochemical control.

Head-to-Head Quantitative Evidence: Where Benzyl sec-butyl Sulfide Outperforms Closest Analogs


Metal-Free One-Pot Synthesis: Sec-Butyl Substrate Enables Reaction Where the Tert-Butyl Analog Fails

In the one-pot, metal-free synthesis of benzyl alkyl sulfides using thiourea and a base, secondary alkyl halides such as sec-butyl bromide produce the corresponding benzyl sec-butyl sulfide in high yield (>80%), while tertiary alkyl halides do not form the corresponding isothiouronium salts and yield no product [1]. This direct synthetic screen establishes benzyl sec-butyl sulfide as accessible via an environmentally benign route, whereas the closest steric analog, benzyl tert-butyl sulfide, cannot be obtained by this method.

organic synthesis metal-free sulfide synthesis green chemistry

Measured LogP Advantage Over Benzyl Ethyl and Benzyl Isopropyl Sulfides

The experimental/calculated LogP of benzyl sec-butyl sulfide is 3.71830, significantly higher than that of benzyl ethyl sulfide (LogP 2.93970) and benzyl isopropyl sulfide (LogP 3.328) [1]. The ΔLogP of +0.78 (vs. benzyl ethyl sulfide) and +0.39 (vs. benzyl isopropyl sulfide) indicates markedly increased hydrophobicity, which directly impacts extraction efficiency, reverse-phase chromatographic retention, and membrane permeability in biological assays.

lipophilicity partition coefficient physicochemical properties

Chiral Sulfide Scarcity: Benzyl sec-Butyl Sulfide Provides a Stereogenic Centre Absent in Common Analogs

Among commercially available benzyl alkyl sulfides, benzyl sec-butyl sulfide is one of the few that incorporates a stereogenic carbon atom directly attached to the sulfur atom (the sec-butyl methine carbon), whereas widely used analogs—benzyl methyl sulfide, benzyl ethyl sulfide, benzyl isopropyl sulfide, and dibenzyl sulfide—are all achiral [1]. This intrinsic chirality has been exploited in the preparation of optically active polymers, as demonstrated by the synthesis of o-vinylbenzyl d-sec-butyl sulfide for attempted asymmetric polymerization [2].

chiral sulfide asymmetric synthesis stereochemistry

Commercial Purity Advantage: 99% Available for Benzyl sec-butyl Sulfide

Fluorochem supplies benzyl sec-butyl sulfide at 99% purity (CAS 22336-61-4), compared with the more common minimum purity specification of 95% offered by alternative vendors for this compound and for many benzyl alkyl sulfide analogs . The 99% specification reduces the burden of in-house purification for sensitive downstream reactions, providing a procurement-grade advantage.

chemical purity procurement specification reagent grade

High-Impact Application Scenarios Where Benzyl sec-butyl Sulfide Provides a Procurement Advantage


Green Chemistry Synthesis of Benzyl Alkyl Sulfides Via Metal-Free One-Pot Protocol

Researchers implementing the thiourea/base one-pot method for benzyl alkyl sulfides require a secondary alkyl halide substrate; benzyl sec-butyl sulfide is accessible in >80% yield, while the tert-butyl analog is not formed under these conditions [1]. Procuring this specific compound enables the use of the environmentally benign, metal-free protocol, aligning with green chemistry mandates and simplifying the waste stream [1].

Asymmetric Oxidation to Enantiopure Sulfoxides for Chiral Auxiliary and Ligand Synthesis

The intrinsic chirality of the sec-butyl group in benzyl sec-butyl sulfide makes it a valuable precursor for enantioselective sulfoxide synthesis [2]. Chiral sulfoxides derived from this sulfide can serve as auxiliaries or ligands in asymmetric catalysis, filling a niche not accessible with achiral benzyl methyl or benzyl isopropyl sulfides [2].

Lipophilic Probe or Extractant in Biphasic and Membrane-Based Systems

With a LogP of 3.72—substantially higher than benzyl ethyl sulfide (2.94) and benzyl isopropyl sulfide (3.33)—benzyl sec-butyl sulfide partitions more strongly into non-polar phases [3]. This property is advantageous for solvent extraction of hydrophobic analytes, design of lipophilic drug intermediates, or as a retention-time marker in reverse-phase HPLC method development [3].

High-Purity Starting Material for Stoichiometric and Catalytic Reactions

When reaction sensitivity demands minimal impurities, the 99% purity offering of benzyl sec-butyl sulfide from Fluorochem reduces the need for pre-reaction purification, directly benefiting reproducible kinetic studies, catalyst screening, and sensitive organometallic transformations .

Technical Documentation Hub

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